Butyl nicotinate
Overview
Description
Synthesis Analysis
Butyl nicotinate synthesis involves complex chemical reactions, often requiring specific conditions and catalysts. A notable method includes the FeCl3-mediated condensation of enamino esters with enones, facilitating the introduction of alkyl or aryl groups at desired positions on the nicotinate molecule (Hirai, Horikawa, Asahara, & Nishiwaki, 2017)(Hirai et al., 2017). Another approach involves the three-component synthesis of nicotinamide derivatives, incorporating a buta-1,3-diene-1,1,3-tricarbonitrile fragment through base-promoted reactions (Bardasov, Alekseeva, Chunikhin, & Ershov, 2018)(Bardasov et al., 2018).
Molecular Structure Analysis
The molecular structure of butyl nicotinate and its derivatives is crucial for understanding its chemical behavior. Studies on nicotinamide derivatives revealed insights into the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are essential for predicting the compound's reactivity and interactions (Bardasov et al., 2018)(Bardasov et al., 2018).
Chemical Reactions and Properties
Butyl nicotinate undergoes various chemical reactions, showcasing its reactivity and the possibility of forming diverse derivatives. The synthesis processes often exploit its ability to participate in condensation reactions, offering pathways to polyalkylated/arylated nicotinates (Hirai et al., 2017)(Hirai et al., 2017). Additionally, unexpected reactions, such as the cleavage of C–S bonds during hydrazination, provide insights into its complex behavior under certain conditions (Nordin, Ariffin, Daud, & Sim, 2016)(Nordin et al., 2016).
Scientific Research Applications
Binding and Hydrolysis by Human Serum Albumin
Nicotinate esters, including Butyl nicotinate, have been studied for their interactions with human serum albumin. Some esters are bound but not hydrolyzed, while others display opposite behavior. This suggests a role in the pharmacokinetics of drugs and possibly in drug delivery systems (Steiner, Mayer, & Testa, 1992).
Skin Penetration in Guinea Pigs
Butyl nicotinate's skin penetration properties have been explored, revealing insights into its potential use in topical applications. Understanding its penetration and retention in the skin can inform the development of skin treatments or transdermal drug delivery systems (Osamura, Jimbo, & Ishihara, 1984).
Drug Lipophilicity and Release Rates
Research on Butyl nicotinate's chemical stability and its correlation with lipophilicity has implications for drug formulation. The stability of Butyl nicotinate varies across pH levels, and understanding this can guide the design of more effective pharmaceutical products (Larsen et al., 2001).
Chromatographic Analysis
Butyl nicotinate has been studied in chromatographic analysis, aiding in the understanding of its separation properties. This research is crucial for analytical chemistry and quality control in pharmaceutical manufacturing (Pyka & Klimczok, 2007).
Association with Parabens
The effect of nicotinamide on the solubility and transdermal permeation of butyl paraben has been investigated. This research has potential applications in enhancing the effectiveness of cosmetic and pharmaceutical formulations (Nicoli et al., 2008).
Metabolic Effects in Plants
The metabolism of nicotinamide and its derivatives, including Butyl nicotinate, in plants has been studied, providing insights into plant biochemistry and potential agricultural applications (Matsui et al., 2007).
Influence on Lipophilicity
Research on the influence of pH water on Butyl nicotinate's lipophilicity contributes to a deeper understanding of its chemical properties, which is crucial for pharmaceutical development and formulation optimization (Parys & Pyka, 2010).
Transport and Metabolism in Skin
Investigations into the transport and metabolism of Butyl nicotinate in the skin provide valuable information for designing skin care products and transdermal drug delivery systems (Rittirod et al., 1999).
Safety and Hazards
properties
IUPAC Name |
butyl pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-3-7-13-10(12)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQULIMIQTCDUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064509 | |
Record name | 3-Pyridinecarboxylic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl nicotinate | |
CAS RN |
6938-06-3 | |
Record name | Butyl nicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6938-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl nicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl nicotinate | |
Source | DTP/NCI | |
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Record name | Butyl nicotinate | |
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Record name | 3-Pyridinecarboxylic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Pyridinecarboxylic acid, butyl ester | |
Source | EPA DSSTox | |
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Record name | Butyl nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.331 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYL NICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3V8A23CV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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